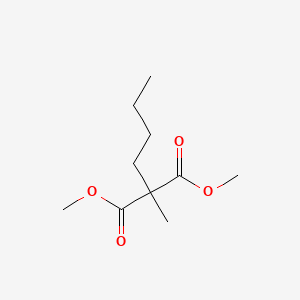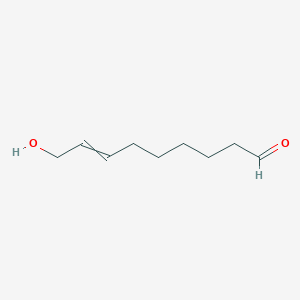
9-Hydroxynon-7-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxynon-7-enal is a medium-chain fatty acid with the chemical formula C9H16O2. It is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. This compound is known for its role in various biochemical processes and its presence in oxidative stress conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Hydroxynon-7-enal can be synthesized through the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids. The oxidation process involves the formation of 15-lipoxygenase metabolites, namely 15-hydroperoxyeicosatetraenoic and 13-hydroperoxyoctadecadienoic acids .
Industrial Production Methods
Industrial production of this compound involves reacting 2,7-octadien-1-ol with a mixture of hydrogen and carbon monoxide in an organic solvent. This method allows for the efficient production of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxynon-7-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon monoxide, and various organic solvents. The conditions for these reactions typically involve specific temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be used in further biochemical and industrial applications .
Aplicaciones Científicas De Investigación
9-Hydroxynon-7-enal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cell signal transduction and oxidative stress responses.
Medicine: Investigated for its potential therapeutic effects and role in disease mechanisms.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 9-Hydroxynon-7-enal involves its interaction with cellular proteins and enzymes. It can form adducts with proteins through Michael addition reactions, targeting cysteine, histidine, or lysine residues. This interaction can affect various cellular pathways, including cell cycle events, cellular adhesion, and oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxynonenal: Another α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
9-Hydroxy-7E-Nonene-3,5-diynoic acid: A medium-chain fatty acid with similar structural features and chemical properties.
Uniqueness
9-Hydroxynon-7-enal is unique due to its specific role in lipid peroxidation and its ability to form adducts with proteins, influencing various cellular processes. Its distinct chemical structure also allows for specific interactions with cellular components, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
85598-60-3 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
9-hydroxynon-7-enal |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h4,6,9-10H,1-3,5,7-8H2 |
Clave InChI |
FWMKRIYREKTLSC-UHFFFAOYSA-N |
SMILES canónico |
C(CCC=CCO)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


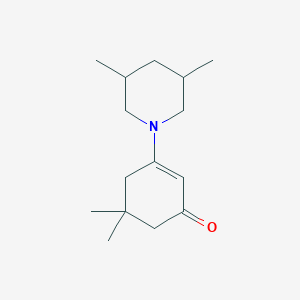
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

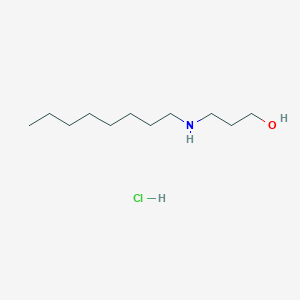

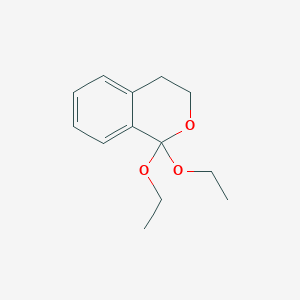

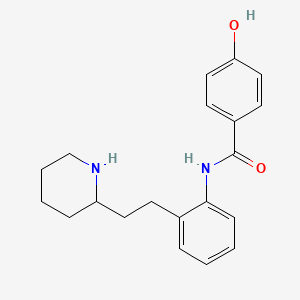
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
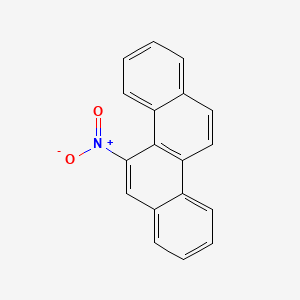
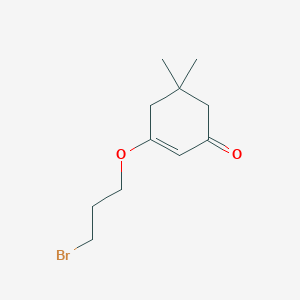
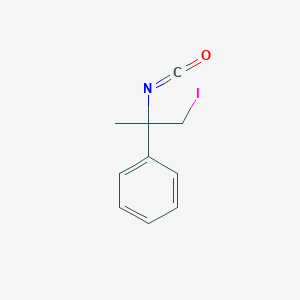
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
